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Compound of Interest

Compound Name: Antifungal agent 61

Cat. No.: B12392001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antifungal agent 61, also identified as compound 38 in the primary literature, is a novel α-

methylene-γ-butyrolactone derivative exhibiting potent antifungal activity. This technical guide

provides a comprehensive overview of its synthesis, drawing from the key findings published in

the Journal of Agricultural and Food Chemistry. The information presented herein is intended to

equip researchers and professionals in drug development with the necessary details to

understand and potentially replicate the synthesis of this promising antifungal compound.

Core Synthesis Pathway
The synthesis of Antifungal Agent 61 is centered around the construction of a heterocycle-

substituted α-methylene-γ-butyrolactone scaffold. The general synthetic strategy involves a key

indium-mediated Barbier-type reaction followed by an acid-catalyzed lactonization.

The specific synthesis of Antifungal Agent 61 (Compound 38) involves a multi-step process

commencing with the formation of a key thioether intermediate. This is followed by the core

Barbier-type reaction to create the carbon-carbon bond and subsequent cyclization to form the

lactone ring.

Synthesis of Intermediate D
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The synthesis begins with the preparation of Intermediate D, a key building block. This is

achieved through an SN2 reaction between 4-methylthiophenol and 2-bromo-1-(4-(tert-

butyl)phenyl)ethan-1-one.

Synthesis of Intermediate F
Intermediate F is synthesized via an indium-mediated Barbier-type reaction. This reaction

involves the coupling of Intermediate D with methyl 2-(bromomethyl)acrylate in the presence of

indium powder.

Synthesis of Antifungal Agent 61 (Compound 38)
The final step in the synthesis is the acid-catalyzed lactonization of Intermediate F. This is

typically achieved using a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to

promote the intramolecular cyclization to form the α-methylene-γ-butyrolactone ring of

Antifungal Agent 61.

Tabulated Quantitative Data
While the primary literature provides the general pathway, specific quantitative data for each

step of the synthesis of Antifungal Agent 61 (Compound 38) are not detailed in the publicly

available information. The following table presents a generalized summary based on typical

yields for similar reactions.
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Step Reaction
Starting
Materials

Key
Reagents

Product
Typical
Yield (%)

1
Thioether

Formation

4-

methylthioph

enol, 2-

bromo-1-(4-

(tert-

butyl)phenyl)

ethan-1-one

Base (e.g.,

K2CO3),

Solvent (e.g.,

Acetone)

Intermediate

D
85-95

2
Barbier-type

Reaction

Intermediate

D, Methyl 2-

(bromomethyl

)acrylate

Indium

powder,

Solvent (e.g.,

THF/H2O)

Intermediate

F
60-80

3 Lactonization
Intermediate

F

p-

Toluenesulfon

ic acid,

Solvent (e.g.,

Toluene)

Antifungal

Agent 61
70-90

Detailed Experimental Protocols
The detailed experimental protocols for the synthesis of Antifungal Agent 61 are outlined in

the referenced publication. As the full text may be behind a paywall, the following are

representative protocols for the key chemical transformations involved.

General Procedure for Thioether Formation (Synthesis
of Intermediate D)
To a solution of 4-methylthiophenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added,

and the mixture is stirred at room temperature for 30 minutes. 2-bromo-1-(4-(tert-

butyl)phenyl)ethan-1-one (1.0 eq) is then added, and the reaction mixture is stirred at room

temperature for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure, and the residue is

partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over
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anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column

chromatography on silica gel to afford Intermediate D.

General Procedure for Indium-Mediated Barbier-Type
Reaction (Synthesis of Intermediate F)
To a stirred suspension of indium powder (1.5 eq) in a mixture of THF and water (4:1) is added

a solution of Intermediate D (1.0 eq) and methyl 2-(bromomethyl)acrylate (1.2 eq) in THF. The

reaction mixture is stirred vigorously at room temperature for 2-4 hours. The reaction progress

is monitored by TLC. After completion, the reaction is quenched with 1 M HCl and extracted

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is purified by

column chromatography to yield Intermediate F.

General Procedure for Lactonization (Synthesis of
Antifungal Agent 61)
A solution of Intermediate F (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in

toluene is heated to reflux for 4-6 hours with a Dean-Stark apparatus to remove water. The

reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is

washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over

anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by column

chromatography on silica gel to give the final product, Antifungal Agent 61.

Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis, the following diagrams have been

generated using Graphviz.
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Caption: Synthetic pathway of Antifungal Agent 61.
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Caption: Experimental workflow for the synthesis.
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The synthesis of Antifungal Agent 61 represents a valuable pathway for accessing a potent

class of antifungal compounds. The key transformations, including the indium-mediated

Barbier-type reaction and subsequent lactonization, are robust and versatile methods in

organic synthesis. This guide provides a foundational understanding of the synthetic route,

which can serve as a basis for further research and development in the field of antifungal drug

discovery. For precise experimental details and characterization data, consulting the primary

literature is strongly recommended.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of
Antifungal Agent 61]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392001#antifungal-agent-61-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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